![molecular formula C20H23N5O3S B2757595 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1172905-92-8](/img/structure/B2757595.png)
2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the pyrazolo[3,4-d]pyridazine ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (methoxyphenyl and pyrazolo[3,4-d]pyridazine) would contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents used. The methoxy group could potentially undergo demethylation, while the pyrazolo[3,4-d]pyridazine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activities. These findings suggest potential applications in developing antioxidant agents and exploring the effect of coordination chemistry on biological activities (Chkirate et al., 2019).
Anticancer Activity
Research involving the synthesis and evaluation of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives highlights the potential of such compounds in anticancer therapy. One study demonstrated cancer cell growth inhibition by these derivatives, underscoring their potential as anticancer agents (Al-Sanea et al., 2020).
Synthesis of Heterocycles
A study on 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for regiospecific synthesis of five and six-membered heterocycles reveals the versatility of such compounds in synthesizing heterocyclic structures with potential pharmacological applications (Mahata et al., 2003).
Antimicrobial Activities
Novel thiazole derivatives bearing a pyrazole moiety have been synthesized and shown to exhibit significant anti-bacterial and anti-fungal activities. This indicates the role of such compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Inhibition of Fatty Acid Synthesis
The chloroacetamides alachlor and metazachlor, incorporating a pyrazole moiety, were studied for their selective herbicidal activity, which involves the inhibition of fatty acid synthesis in plants. This research could inform the design of targeted agricultural chemicals (Weisshaar & Böger, 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-15-11-22-25(16-7-3-4-8-17(16)27-2)19(15)20(24-23-13)29-12-18(26)21-10-14-6-5-9-28-14/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRRHJBXWKCPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3CCCO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole](/img/structure/B2757516.png)
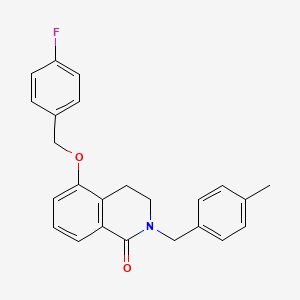
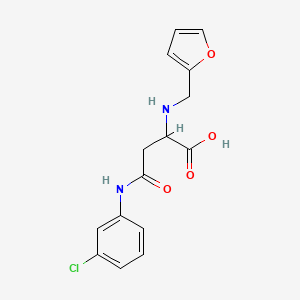
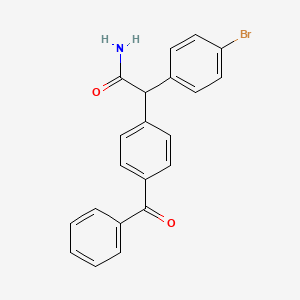
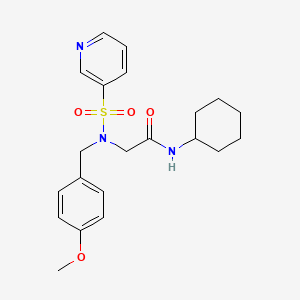
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2757523.png)

![1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2757527.png)
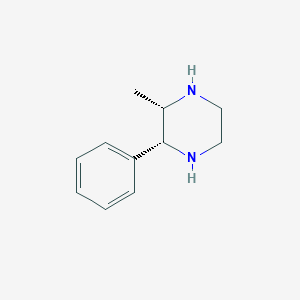
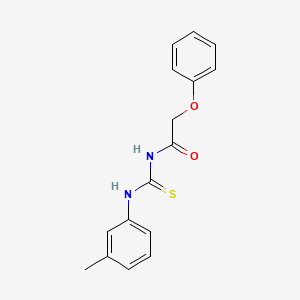
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2757534.png)
![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)